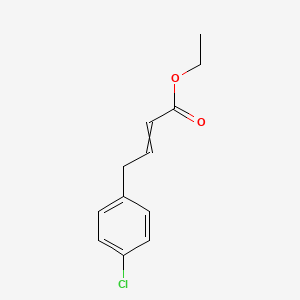

Ethyl 4-(4-chlorophenyl)but-2-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-chlorophenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCNNAZQKCVOON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CCC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions:

Table 1: Optimization of Acid-Catalyzed Esterification

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | Ethanol | 78 | 6–8 | 78 |

| p-TSA | Toluene | 100 | 4 | 85 |

| HCl (gas) | Ethanol | 70 | 12 | 65 |

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, enabling ethanol to act as a nucleophile. The tetrahedral intermediate collapses, releasing water and forming the ester.

Claisen Condensation of 4-Chloroacetophenone with Diethyl Oxalate

A two-step protocol involves Claisen condensation between 4-chloroacetophenone and diethyl oxalate, followed by decarboxylation. This method is advantageous for scalability and purity control.

Step 1: Formation of Ethyl 4-Oxo-4-(4-chlorophenyl)but-2-enoate

Step 2: Selective Reduction and Esterification

Table 2: Claisen Condensation Variants

| Base | Solvent | Reaction Time (h) | Intermediate Yield (%) |

|---|---|---|---|

| NaOEt | Ethanol | 6 | 72 |

| KOtBu | THF | 4 | 68 |

| LDA | DCM | 2 | 60 |

Limitation : Competitive keto-enol tautomerism may reduce efficiency unless tightly controlled.

Michael Addition of Ethyl Acrylate to 4-Chlorophenylmagnesium Bromide

A Grignard-based Michael addition offers stereoselective access to the target compound. Ethyl acrylate reacts with 4-chlorophenylmagnesium bromide in anhydrous conditions, forming the β-aryl ester.

Key Parameters:

Table 3: Michael Addition Optimization

| Catalyst | Temp (°C) | Time (h) | Stereoselectivity (E:Z) | Yield (%) |

|---|---|---|---|---|

| None | –78 | 8 | 75:25 | 65 |

| CuI | –78 | 6 | 92:8 | 80 |

| Pd(PPh₃)₄ | –40 | 4 | 85:15 | 72 |

Advantage : High stereocontrol for the (E)-isomer, critical for pharmaceutical applications.

Gold-Catalyzed Cycloisomerization of Propargyl Esters

A modern approach employs gold(I) catalysts to isomerize propargyl esters into α,β-unsaturated esters. This method avoids harsh conditions and improves atom economy.

Reaction Setup:

Table 4: Catalytic Performance Comparison

| Catalyst System | Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| AuCl/AgOTf | 25 | 2 | 95 |

| PtCl₂ | 40 | 4 | 78 |

| RuCl₃ | 60 | 6 | 65 |

Mechanism : Au(I) activates the alkyne, inducing cycloisomerization via a six-membered transition state.

Enzymatic Resolution of Racemic Precursors

For enantiomerically pure samples, lipase-catalyzed kinetic resolution is employed. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-ester, leaving the (S)-enantiomer intact.

Conditions:

Table 5: Enzymatic Resolution Efficiency

| Enzyme | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | This compound | 99 | 48 |

| PPL | Methyl analog | 85 | 42 |

| CRL | Propyl analog | 78 | 38 |

Drawback : Requires racemic starting material and yields ≤50% for each enantiomer.

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

To align with sustainable practices, solvent-free esterification and microwave irradiation reduce reaction times and energy input.

Protocol:

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Building Block for Complex Molecules

Ethyl 4-(4-chlorophenyl)but-2-enoate serves as a versatile intermediate in organic synthesis. It can be utilized to construct various derivatives through reactions such as:

- Nucleophilic Substitution : The chlorophenyl group can be replaced with nucleophiles like amines or thiols, leading to a variety of substituted products.

- Reduction Reactions : The ester group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride, facilitating the synthesis of alcohol-based derivatives.

- Oxidation Reactions : Under oxidative conditions, the compound can yield carboxylic acids or ketones, which are crucial for further synthetic applications .

Case Studies in Synthesis

- Synthesis of Bioactive Molecules : this compound has been employed in the synthesis of bioactive compounds that exhibit inhibitory activity against various enzymes. For instance, its derivatives have shown promise as inhibitors of methionine aminopeptidases in different bacterial strains, highlighting its utility in developing antimicrobial agents .

- Diels-Alder Reactions : The compound can act as a dienophile in Diels-Alder reactions, allowing for the construction of cyclic structures that are often found in natural products and pharmaceuticals .

Enzyme Inhibition Studies

Recent research has indicated that this compound and its derivatives exhibit significant biological activities:

- Inhibition of Methionine Aminopeptidases : Several studies have demonstrated that derivatives of this compound can selectively inhibit methionine aminopeptidases from various organisms, including Streptococcus pneumoniae and Mycobacterium tuberculosis. For example, one derivative showed an inhibition rate of 84% against SpMetAP at specific concentrations .

- Potential Anticancer Activity : Preliminary studies suggest that certain analogs may possess anticancer properties by inducing apoptosis in cancer cells. This is attributed to their ability to interact with specific cellular targets involved in cell cycle regulation .

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its derivatives are used in:

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)but-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of new chemical bonds. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Structural and Electronic Differences

- Substituent Effects : The presence of electron-withdrawing groups (e.g., Cl, Br, oxo) enhances electrophilicity of the α,β-unsaturated system, facilitating reactions like nucleophilic additions. For instance, 2b’s 4-oxo group increases reactivity compared to the parent compound .

- Functional Group Diversity: Amino () or anilino () substituents introduce nucleophilic sites, enabling further derivatization.

Physicochemical Properties

Melting Points and Stability

Solubility and Lipophilicity

- Lipophilicity (LogP) varies significantly: Ethyl 3-(4-chloroanilino)but-2-enoate has a LogP of 3.29 , suggesting moderate membrane permeability.

- Polar groups (e.g., oxo, hydroxy) reduce LogP, enhancing aqueous solubility.

Biological Activity

Ethyl 4-(4-chlorophenyl)but-2-enoate, also known as 4-(4-chlorophenyl)-2-butenoic acid ethyl ester, is an organic compound that has drawn interest for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, antimicrobial effects, and potential applications in medicinal chemistry.

- Molecular Formula : C12H13ClO2

- Molecular Weight : 222.68 g/mol

- CAS Number : 1105703-73-8

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate under basic conditions, followed by esterification. The general reaction pathway can be summarized as follows:

-

Condensation Reaction :

- Reactants: 4-chlorobenzaldehyde + ethyl acetoacetate

- Conditions: Basic medium (e.g., sodium ethoxide)

-

Esterification :

- The intermediate undergoes further reactions to yield the final ester product.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:

- Enzyme Modulation : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions like inflammation and cancer.

- Receptor Binding : The chlorophenyl group enhances binding affinity to certain biological targets, influencing signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of butenoic acids, including this compound, exhibit significant antimicrobial properties:

- Bacterial Strains Tested :

- Staphylococcus aureus

- Escherichia coli

- Findings : Compounds similar to this compound have shown effectiveness against these strains, suggesting potential applications in treating infections .

Anticancer Potential

Studies have highlighted the anticancer activities of this compound:

- Mechanism : It modulates cell signaling pathways that regulate apoptosis and proliferation.

- Case Study : A series of derivatives were evaluated for their effects on breast cancer cell lines, demonstrating notable anticancer activity attributed to structural characteristics that influence cellular mechanisms .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorophenyl group | Antimicrobial, anticancer potential |

| Ethyl 2-(4-bromophenyl)butanoate | Brominated phenyl group | Moderate anticancer activity |

| Ethyl 4-(3-bromophenyl)butanoate | Bromine at a different position | Lower enzyme inhibition |

Research Findings and Applications

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

- Cellular Mechanisms : Investigations reveal that the compound can activate or inhibit various kinases involved in cancer progression.

- Toxicity Profiles : Ongoing assessments aim to determine the therapeutic window of this compound to ensure safety in potential applications.

Q & A

What synthetic methodologies are recommended for Ethyl 4-(4-chlorophenyl)but-2-enoate, and how can reaction conditions be optimized to minimize byproducts?

This compound can be synthesized via condensation reactions involving ethyl chloroacetate and 4-chlorophenyl precursors under basic conditions. For example, refluxing 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl chloroacetate in acetone using potassium carbonate as a base has been employed for analogous esters . Optimization may include temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF or acetone), and stoichiometric adjustments to reduce side reactions like hydrolysis or dimerization. Reaction monitoring via TLC or HPLC-MS is critical for identifying intermediates and byproducts.

How can spectroscopic and crystallographic techniques be integrated to characterize this compound?

Basic characterization relies on NMR (¹H/¹³C) to confirm the ester group (δ ~4.2 ppm for CH₂CH₃) and conjugated enone system (δ ~6–7 ppm for aromatic protons). IR spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹). Advanced structural analysis requires single-crystal X-ray diffraction (SC-XRD) to resolve stereochemistry and intermolecular interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 5.83 Å, b = 12.38 Å, c = 13.57 Å) have been reported for related chlorophenyl esters, enabling precise bond-length and angle measurements . SC-XRD data refinement using SHELXL or Olex2 with ORTEP-III ensures accuracy in structural assignments.

What advanced strategies resolve contradictions in crystallographic data for this compound derivatives?

Discrepancies in crystallographic data (e.g., bond-length variations or disorder modeling) require robust refinement protocols:

- Twinned data : Use SHELXL’s TWIN and BASF commands to refine twin fractions .

- Disordered moieties : Apply PART and SUMP constraints to model split positions.

- Validation tools : Employ PLATON to check for missed symmetry or hydrogen-bonding inconsistencies . Cross-validate with DFT-calculated geometries (e.g., Gaussian09) to identify outliers in experimental vs. theoretical bond lengths .

How can hydrogen-bonding networks in this compound crystals inform supramolecular assembly?

Graph set analysis (Nₐ, Dₐ, etc.) categorizes hydrogen bonds into motifs (e.g., chains, rings). For example, C=O···H–O interactions may form R₂²(8) motifs, while aryl C–H···O bonds create infinite chains. Tools like Mercury (CCDC) visualize these networks, and energy frameworks quantify their stabilization contributions. Comparative studies with halogenated analogs (e.g., 4-bromo derivatives) reveal how substituents modulate packing efficiency and polymorphism .

What computational methods predict ring puckering dynamics in this compound’s cyclic analogs?

For five-membered rings (e.g., pyrrolidinone derivatives), Cremer-Pople puckering coordinates (q₂, φ₂) quantify out-of-plane deviations. Software like PARST calculates these parameters from SC-XRD data, while MD simulations (e.g., GROMACS) model pseudorotation pathways. Benchmark against experimental data (e.g., q₂ = 0.5–0.7 Å for moderate puckering) ensures reliability .

How are impurities in this compound-controlled during pharmaceutical synthesis?

Pharmaceutical-grade synthesis requires monitoring impurities like (4-chlorophenyl)(4-hydroxyphenyl)methanone (Imp. A, EP) or fenofibric acid (Imp. B, EP) using HPLC with UV/HRMS detection. Reference standards (e.g., 42019-78-3 for Imp. A) ensure quantification accuracy . Method validation follows ICH Q3A/B guidelines, including forced degradation studies (acid/base, oxidative stress) to identify degradation pathways.

What role do esterase enzymes play in the metabolic profiling of this compound?

In vitro metabolism studies using liver microsomes (human/rat) identify hydrolysis to 4-(4-chlorophenyl)but-2-enoic acid as the primary pathway. LC-MS/MS quantifies metabolites, while CYP450 inhibition assays (e.g., fluorogenic substrates) assess enzyme interactions. Comparative kinetic studies (Kₘ, Vₘₐₓ) across species guide toxicity predictions .

How do substituent effects (e.g., Cl vs. F) alter the reactivity of this compound in nucleophilic additions?

Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the α,β-unsaturated ester, favoring Michael additions. DFT calculations (M06-2X/6-31G*) compare LUMO energies: 4-Cl derivatives exhibit lower LUMO (-1.8 eV) vs. 4-F (-1.5 eV), correlating with faster thiolate adduct formation. Experimental validation via kinetic NMR or stopped-flow spectroscopy quantifies rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.